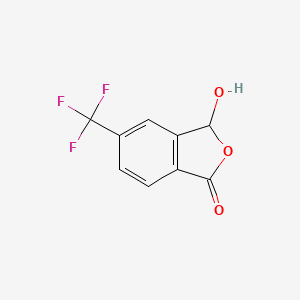
3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one is a chemical compound known for its unique structure and properties. It belongs to the class of isobenzofurans, which are characterized by a fused benzene and furan ring system. The presence of a trifluoromethyl group and a hydroxyl group in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-hydroxyphthalic anhydride with trifluoromethyl ketones in the presence of a base can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 3-oxo-5-(trifluoromethyl)isobenzofuran-1(3H)-one, while reduction can yield 3-hydroxy-5-(trifluoromethyl)isobenzofuran.
Scientific Research Applications
3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds, participate in electron transfer reactions, and interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the trifluoromethyl group, leading to different reactivity and properties.
5-(Trifluoromethyl)isobenzofuran-1(3H)-one: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
The presence of both the hydroxyl and trifluoromethyl groups in 3-Hydroxy-5-(trifluoromethyl)isobenzofuran-1(3H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity, making it valuable for specific chemical and biological applications.
Properties
Molecular Formula |
C9H5F3O3 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)4-1-2-5-6(3-4)8(14)15-7(5)13/h1-3,8,14H |
InChI Key |
DGJKSYKMSMVFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















